molecular formula C14H16N2O B14909572 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide

Cat. No.: B14909572
M. Wt: 228.29 g/mol
InChI Key: YKTLVSBLNYJBBL-UHFFFAOYSA-N
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Description

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is an organic compound with the molecular formula C14H16N2O. It is a benzamide derivative, characterized by the presence of a cyano group (-CN) and an ethyl group attached to the nitrogen atom, along with a 2-methylallyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids (e.g., IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and purity.

Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions. This reaction can be performed without solvents at room temperature or with heating, depending on the desired product and reaction efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide
  • N-(2-cyano-4-methylphenyl)benzamide
  • 4-Chloro-N-(2-cyano-4-methylphenyl)benzamide

Uniqueness

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is unique due to its specific structural features, such as the presence of the 2-methylallyl group.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-cyano-N-ethyl-N-(2-methylprop-2-enyl)benzamide

InChI

InChI=1S/C14H16N2O/c1-4-16(10-11(2)3)14(17)13-7-5-12(9-15)6-8-13/h5-8H,2,4,10H2,1,3H3

InChI Key

YKTLVSBLNYJBBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=C)C)C(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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